Product packaging for 2,6-Dibromo-1,8-naphthyridine(Cat. No.:CAS No. 72754-04-2)

2,6-Dibromo-1,8-naphthyridine

Cat. No.: B1601470
CAS No.: 72754-04-2
M. Wt: 287.94 g/mol
InChI Key: DMSVNFHGDCAEJX-UHFFFAOYSA-N
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Description

Overview of Naphthyridine Scaffolds in Chemical Research

Naphthyridines, also known as pyridopyridines, are a class of heterocyclic aromatic compounds consisting of a naphthalene-like structure where two of the carbon atoms are replaced by nitrogen atoms. There are six possible isomers of naphthyridine, depending on the position of the nitrogen atoms in the two fused pyridine (B92270) rings. nih.gov These scaffolds have garnered significant interest from chemists due to their versatile synthetic accessibility and reactivity. ambeed.comresearchgate.net

The presence of nitrogen atoms in the rings imparts unique electronic properties and the ability to form hydrogen bonds, which makes them valuable in various chemical applications. Naphthyridine derivatives are widely used as ligands in coordination chemistry and have been instrumental in the development of supramolecular assemblies. derpharmachemica.com Furthermore, their structural resemblance to purines and pyrimidines has made them a cornerstone in medicinal chemistry for the design of novel therapeutic agents. researchgate.net The exploration of naphthyridine chemistry continues to be an active area of research, with ongoing efforts to develop new synthetic methodologies and expand their range of applications. researchgate.net

Significance of 1,8-Naphthyridine (B1210474) Derivatives in Contemporary Chemistry

Among the various isomers, the 1,8-naphthyridine framework has emerged as a particularly privileged scaffold in contemporary chemistry. ambeed.comchemistryviews.org Its derivatives have demonstrated a wide spectrum of biological activities, leading to their use in the development of various pharmaceuticals. researchgate.netcymitquimica.comekb.eg Notable examples include compounds with antimicrobial, anticancer, anti-inflammatory, and antiviral properties. researchgate.netchemistryviews.orgdiva-portal.org For instance, Nalidixic acid, an early quinolone antibiotic, features a 1,8-naphthyridine core. cdnsciencepub.com

Beyond medicinal applications, 1,8-naphthyridine derivatives are significant in materials science. Their planar structure and electronic properties make them suitable for creating organic light-emitting diodes (OLEDs) and other functional materials. acs.org They can act as bidentate or binucleating bridging ligands in the formation of metal complexes, which have applications in catalysis and as molecular sensors. cdnsciencepub.comacs.org The ability to systematically modify the 1,8-naphthyridine core allows for the fine-tuning of its photophysical and electronic properties, making it a versatile platform for creating novel functional molecules. derpharmachemica.comacs.org

Research Context of 2,6-Dibromo-1,8-naphthyridine as a Key Building Block

The compound this compound is a key intermediate in the synthesis of more complex molecules based on the 1,8-naphthyridine scaffold. The strategic placement of two bromine atoms on the naphthyridine core makes it a highly versatile building block in organic synthesis. Bromine atoms are excellent leaving groups in various cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira reactions. derpharmachemica.comchemistryviews.orgnih.govenaminestore.com

This bifunctionality allows for the sequential or simultaneous introduction of different substituents at the 2 and 6 positions of the naphthyridine ring. Such modifications are crucial for developing new compounds with tailored electronic, optical, or biological properties. For example, by reacting this compound with different boronic acids or organostannanes, chemists can construct a diverse library of disubstituted 1,8-naphthyridine derivatives. This approach is fundamental in the discovery of new drugs and advanced materials, where precise control over the molecular architecture is essential for achieving desired functions. The commercial availability of this compound further enhances its utility as a starting material for a wide range of research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4Br2N2 B1601470 2,6-Dibromo-1,8-naphthyridine CAS No. 72754-04-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dibromo-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2/c9-6-3-5-1-2-7(10)12-8(5)11-4-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSVNFHGDCAEJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NC=C(C=C21)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40501167
Record name 2,6-Dibromo-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40501167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72754-04-2
Record name 2,6-Dibromo-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40501167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Strategies for 2,6 Dibromo 1,8 Naphthyridine and Its Precursors

De Novo Synthetic Routes to the 1,8-Naphthyridine (B1210474) Core

The construction of the fundamental 1,8-naphthyridine skeleton can be achieved through several established cyclization strategies, each offering distinct advantages in terms of starting materials and substituent patterns. These methods are crucial for accessing the necessary precursors for the synthesis of 2,6-dibromo-1,8-naphthyridine.

Friedländer Condensation Approaches and Derivatives

The Friedländer annulation is a widely employed and versatile method for the synthesis of quinolines and their aza-analogs, including 1,8-naphthyridines. This reaction typically involves the condensation of a 2-aminopyridine-3-carbaldehyde or a related ketone with a compound containing a reactive α-methylene group, such as a ketone, ester, or nitrile. The reaction is generally catalyzed by either an acid or a base.

The general mechanism involves an initial aldol-type condensation between the carbonyl compound and the 2-aminopyridine (B139424) derivative, followed by cyclization and subsequent dehydration to afford the aromatic 1,8-naphthyridine ring system. The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and yield. A variety of catalysts, including ionic liquids, have been shown to promote this reaction, sometimes offering greener and more efficient alternatives to traditional methods. researchgate.net

Reactant 1Reactant 2Catalyst/ConditionsProductYield (%)
2-AminonicotinaldehydeAcetoneCholine hydroxide, H₂O, 50 °C2-Methyl-1,8-naphthyridine99%
2-AminonicotinaldehydeCyclohexanone[Bmmim][Im], 80 °C2,3,4,5-Tetrahydroacridine-1,8-naphthyridineModerate
2-AminonicotinaldehydeEthyl acetoacetatePiperidine, Ethanol (B145695), RefluxEthyl 2-methyl-1,8-naphthyridine-3-carboxylateGood

Skraup-type Reactions and Modifications

The Skraup synthesis is a classic method for the preparation of quinolines, which can be adapted for the synthesis of 1,8-naphthyridines. The traditional Skraup reaction involves the reaction of an aromatic amine, in this case, a 2-aminopyridine, with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822) or arsenic acid. The reaction proceeds through a series of complex steps, including the dehydration of glycerol to acrolein, Michael addition of the amine to acrolein, cyclization, and finally, oxidation to yield the aromatic naphthyridine ring.

Modifications of the Skraup reaction have been developed to improve yields and mitigate the often vigorous nature of the traditional conditions. These modifications may involve the use of milder oxidizing agents or alternative sources of the α,β-unsaturated aldehyde or ketone.

AmineReagentsProduct
2-AminopyridineGlycerol, H₂SO₄, Nitrobenzene1,8-Naphthyridine
2-Amino-6-methylpyridineGlycerol, H₂SO₄, As₂O₅7-Methyl-1,8-naphthyridine

Gould-Jacobs and Related Cyclization Methodologies

The Gould-Jacobs reaction provides a route to 4-hydroxy-1,8-naphthyridine derivatives, which can serve as versatile intermediates for further functionalization. This reaction involves the condensation of a 2-aminopyridine with a substituted malonic ester, typically diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization.

The initial step is the formation of an enamine intermediate, which then undergoes a thermally induced intramolecular cyclization. The resulting product is an ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, which can be subsequently hydrolyzed and decarboxylated to yield the corresponding 4-hydroxy-1,8-naphthyridine. The high temperatures required for cyclization can be a limitation, but the method is valuable for accessing specific substitution patterns.

AmineReagentIntermediateFinal Product
2-AminopyridineDiethyl ethoxymethylenemalonateDiethyl 2-(((pyridin-2-yl)amino)methylene)malonate4-Hydroxy-1,8-naphthyridine-3-carboxylic acid
2-Amino-6-chloropyridineDiethyl ethoxymethylenemalonateDiethyl 2-(((6-chloropyridin-2-yl)amino)methylene)malonate7-Chloro-4-hydroxy-1,8-naphthyridine-3-carboxylic acid

Combes and Meth-Cohn Reactions

The Combes reaction offers a pathway to substituted 1,8-naphthyridines through the acid-catalyzed condensation of a 2,6-diaminopyridine (B39239) with a 1,3-dicarbonyl compound. nih.gov The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular electrophilic cyclization onto the pyridine (B92270) ring, followed by dehydration to yield the aromatic product. The use of polyphosphoric acid (PPA) is common to facilitate the cyclization step. nih.gov This method is particularly useful for the synthesis of 2-amino-5,7-disubstituted-1,8-naphthyridines. nih.gov

The Meth-Cohn reaction provides a route to functionalized 1,8-naphthyridines, such as 2-chloro-3-formyl-1,8-naphthyridine, through a Vilsmeier-Haack type cyclization. nih.gov This reaction typically involves the treatment of an N-(pyridin-2-yl)acetamide with a Vilsmeier reagent, which is a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). nih.gov The reaction proceeds through the formation of a chloro-iminium salt which acts as an electrophile, leading to cyclization and the formation of the substituted 1,8-naphthyridine. nih.gov

Microwave-Assisted and Green Chemistry Syntheses

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving yields in the synthesis of heterocyclic compounds, including 1,8-naphthyridines. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes.

Green chemistry principles have also been applied to the synthesis of 1,8-naphthyridines, focusing on the use of non-toxic solvents (such as water or ethanol), catalyst-free conditions, and multicomponent reactions that increase atom economy. acs.org For example, catalyst-free, one-pot, three-component reactions in ethanol have been reported for the regioselective synthesis of functionalized 1,8-naphthyridines. acs.org

Reaction TypeConditionsAdvantages
Friedländer CondensationMicrowave irradiation, solvent-freeRapid reaction times, high yields, environmentally friendly
Three-component reactionCatalyst-free, Ethanol, 100 °CSimple procedure, high yields, green solvent

Targeted Bromination Strategies for Dibromo-1,8-naphthyridine Isomers

The synthesis of this compound requires a regioselective approach to introduce bromine atoms at the desired positions. This can potentially be achieved either by direct bromination of a pre-functionalized 1,8-naphthyridine precursor or through the conversion of other functional groups at the 2 and 6 positions into bromine atoms.

A plausible synthetic route to this compound could involve the initial synthesis of a 2,6-disubstituted-1,8-naphthyridine precursor, such as a dihydroxy or diamino derivative. For instance, the synthesis of 2,6-dihydroxy-1,8-naphthyridine could potentially be achieved through a modified cyclization reaction. Subsequently, the dihydroxy derivative could be converted to the dibromo compound using a standard brominating agent like phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and POBr₃.

Alternatively, the synthesis of 2,6-diamino-1,8-naphthyridine could serve as a key step. The diamino compound could then be subjected to a double Sandmeyer reaction. wikipedia.org This would involve the diazotization of both amino groups using sodium nitrite (B80452) in the presence of a strong acid, followed by treatment with a copper(I) bromide solution to introduce the bromine atoms at the 2 and 6 positions. wikipedia.org The success of this approach would depend on the stability of the bis-diazonium salt and the efficiency of the double substitution reaction.

Direct bromination of the 1,8-naphthyridine core is another possibility, though achieving the specific 2,6-dibromo isomer regioselectively could be challenging and may lead to a mixture of isomers. The reactivity of the 1,8-naphthyridine ring towards electrophilic substitution is influenced by the nitrogen atoms, which are deactivating. However, specific reaction conditions and brominating agents could potentially favor substitution at the 2 and 6 positions. For example, bromination of 2-methyl-1,8-naphthyridine derivatives with N-bromosuccinimide (NBS) under infrared light has been reported to yield monobrominated and dibrominated products. wikipedia.org

PrecursorReagentsProductReaction Type
2,6-Dihydroxy-1,8-naphthyridinePOBr₃ / PBr₅This compoundHalogenation
2,6-Diamino-1,8-naphthyridine1. NaNO₂, HBr; 2. CuBrThis compoundSandmeyer Reaction
1,8-NaphthyridineBr₂, OleumMixture of brominated isomersElectrophilic Bromination

Regioselective Bromination Techniques

Direct electrophilic bromination of the parent 1,8-naphthyridine ring is not a favored method for producing the 2,6-dibromo isomer with high selectivity. The two nitrogen atoms in the bicyclic system significantly influence the electron density of the rings, generally deactivating them towards electrophilic aromatic substitution. Furthermore, predicting and controlling the site of substitution is difficult, often leading to mixtures of mono- and poly-halogenated products at various positions.

The reactivity of the 1,8-naphthyridine nucleus is complex; positions 2, 4, 5, and 7 are α or γ to the ring nitrogens and have different electronic characteristics than positions 3 and 6. Consequently, achieving selective substitution at the 2- and 6-positions simultaneously via a one-pot electrophilic addition is synthetically challenging. Research into the regioselective halogenation of heterocycles often employs specific activating groups or specialized reagents to direct the substitution, but for this particular isomer, indirect methods are more reliable and higher yielding organic-chemistry.org. Therefore, synthetic chemists typically turn to the halogenation of pre-functionalized naphthyridine precursors, where the desired substitution pattern is already established.

Halogenation of Naphthyridine Precursors

A robust and widely applicable strategy for the synthesis of 2,6-dihalo-1,8-naphthyridines involves the conversion of a corresponding dione (B5365651) precursor. This method offers excellent regiochemical control, as the positions of the halogen atoms are predetermined by the synthesis of the starting material.

The key precursor for this route is 1,8-naphthyridine-2,6(1H,8H)-dione . This intermediate can be synthesized through the condensation of 2,6-diaminopyridine with reagents such as diethyl malonate. The subsequent conversion to the target dibromo compound is achieved by treating the dione with a strong brominating agent. This reaction is analogous to the well-established chlorination of naphthyridine-diones using phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅) to yield dichloro-naphthyridines chemicalbook.comnih.gov. For bromination, phosphorus oxybromide (POBr₃) or a mixture containing phosphorus pentabromide (PBr₅) serves as the reagent of choice, effectively replacing the carbonyl oxygen atoms with bromine.

StepPrecursorReagentsTypical ConditionsProduct
12,6-DiaminopyridineDiethyl malonate, Base (e.g., NaOEt)High temperature, inert atmosphere1,8-Naphthyridine-2,6(1H,8H)-dione
21,8-Naphthyridine-2,6(1H,8H)-dionePOBr₃ and/or PBr₅Reflux, 3-6 hoursThis compound

This precursor-based halogenation ensures that the bromine atoms are introduced exclusively at the 2- and 6-positions, overcoming the regioselectivity challenges of direct bromination.

Convergent and Divergent Synthetic Pathways to this compound

Beyond the linear approach of precursor halogenation, both convergent and divergent strategies provide powerful alternatives for constructing the this compound scaffold.

Divergent Pathway via Sandmeyer Reaction

A divergent synthesis begins with a common, readily accessible precursor that is then diversified into multiple products. For the synthesis of this compound, a highly effective divergent route utilizes 2,6-diamino-1,8-naphthyridine as the starting material. The amino groups can be efficiently converted to bromo substituents via the Sandmeyer reaction wikipedia.orgorganic-chemistry.org. This two-step sequence is a cornerstone of aromatic chemistry for installing halides in positions that are not accessible through direct halogenation nih.govmasterorganicchemistry.com.

The process involves:

Diazotization: Both amino groups of 2,6-diamino-1,8-naphthyridine are converted into diazonium salts by treatment with sodium nitrite (NaNO₂) in the presence of a strong acid, typically hydrobromic acid (HBr), at low temperatures (0–5 °C).

Copper-Catalyzed Bromination: The resulting bis(diazonium) salt is then treated with a solution of copper(I) bromide (CuBr). The copper catalyst facilitates the displacement of the diazonium groups (-N₂⁺) with bromide ions, releasing nitrogen gas and forming the desired this compound wikipedia.org.

Pathway TypeStarting MaterialKey TransformationReagentsProduct
Divergent2,6-Diamino-1,8-naphthyridineDouble Sandmeyer Reaction1. NaNO₂, HBr (aq) 2. CuBrThis compound

Convergent Pathway via Condensation-Cyclization

A convergent synthesis involves the preparation of separate fragments of the target molecule, which are then joined together late in the synthetic sequence. A plausible convergent route to this compound is based on established naphthyridine ring-forming reactions, such as the Combes or Friedländer synthesis ekb.eg.

In this approach, the central pyridine ring is constructed from 2,6-diaminopyridine , which is condensed with a pre-brominated three-carbon unit. A suitable synthon for this purpose would be a derivative of a 1,3-dicarbonyl compound, such as bromomalonaldehyde or its synthetic equivalent. The reaction involves a double condensation followed by an intramolecular cyclization to form the two new pyridine rings of the naphthyridine core, with the bromine atoms already incorporated.

Pathway TypeKey FragmentsKey TransformationTypical ConditionsProduct
Convergent2,6-Diaminopyridine + Bromomalonaldehyde (or equivalent)Double Condensation / CyclizationAcid or base catalysis, heatingThis compound

This strategy is highly efficient in principle, as it builds the core structure and installs the required halogen atoms in a single cascade of reactions. However, controlling the reaction to favor the desired intramolecular cyclization over potential side reactions is a key synthetic challenge.

Chemical Reactivity and Functionalization of 2,6 Dibromo 1,8 Naphthyridine

Halogen-Mediated Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the C2 and C6 positions of the 1,8-naphthyridine (B1210474) ring system. The electron-deficient nature of the naphthyridine ring enhances the reactivity of the C-Br bonds towards oxidative addition to a palladium(0) catalyst, which is the initial step in many of these catalytic cycles.

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. scispace.comchemrxiv.org This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids. chemrxiv.orgnih.gov

For 2,6-dibromo-1,8-naphthyridine, a stepwise or double Suzuki-Miyaura coupling can be employed to introduce aryl, heteroaryl, or alkyl groups. By controlling the stoichiometry of the boronic acid, it is possible to achieve either mono- or di-substituted products. This selectivity allows for the synthesis of both symmetrical and unsymmetrical 2,6-disubstituted-1,8-naphthyridines. The general transformation is depicted below:

Reaction Scheme for Suzuki-Miyaura Coupling

Suzuki-Miyaura Coupling of this compound

Commonly used catalytic systems include Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand. The choice of base, such as K₂CO₃ or Cs₂CO₃, and solvent is crucial for achieving high yields. scispace.com

Table 1: Examples of Suzuki-Miyaura Coupling with Naphthyridine Derivatives Note: This table is illustrative of typical conditions for similar substrates.

Electrophile Boronic Acid Catalyst Base Solvent Product Yield (%)
2,7-Dichloro-1,8-naphthyridine Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene 2,7-Diphenyl-1,8-naphthyridine High
2,6-Dichloropurine Arylboronic acids Pd(PPh₃)₄ K₂CO₃ Toluene/DME-H₂O 2,6-Diarylpurine Good to Excellent

The Stille coupling reaction involves the palladium-catalyzed reaction between an organohalide and an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org This method is particularly effective for creating C-C bonds and is known for its tolerance of a wide array of functional groups, with the primary drawback being the toxicity of the tin reagents. wikipedia.orgorganic-chemistry.orglibretexts.org

This compound can be coupled with various aryl-, heteroaryl-, or vinylstannanes to yield the corresponding substituted products. The reactivity of the organostannane partner allows for the introduction of complex organic fragments. acs.org The general mechanism involves oxidative addition, transmetalation, and reductive elimination. libretexts.org

Reaction Scheme for Stille Coupling

Stille Coupling of this compound

This reaction is advantageous when the corresponding boronic acid for a Suzuki coupling is unstable or difficult to prepare. organic-chemistry.org

Table 2: Typical Conditions for Stille Coupling Reactions

Electrophile Organostannane Catalyst Additives Solvent Product Type
Aryl/Heteroaryl Halide R-Sn(Alkyl)₃ Pd(PPh₃)₄ LiCl Toluene/Dioxane Biaryl/Heterobiaryl
Vinyl Halide Aryl-SnBu₃ PdCl₂(PPh₃)₂ CuI DMF Arylated Alkene

The Heck reaction is a palladium-catalyzed method for the coupling of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. organic-chemistry.orglibretexts.orgmdpi.com This reaction is a powerful tool for the olefination of aryl and vinyl halides. organic-chemistry.org For this compound, the Heck reaction allows for the introduction of vinyl groups at the C2 and C6 positions.

The catalytic cycle involves the oxidative addition of the C-Br bond to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. libretexts.org The regioselectivity of the alkene insertion and the stereoselectivity of the resulting double bond are key considerations in this reaction. princeton.edu

Reaction Scheme for Heck Reaction

Heck Reaction of this compound

Related palladium-catalyzed processes can be used to introduce other unsaturated functionalities. For instance, Pd(II)-catalyzed olefination can be applied to electron-deficient arenes, which is relevant to the naphthyridine system. nih.govnih.govchemrxiv.org

Table 3: General Parameters for the Heck Reaction

Parameter Typical Reagents/Conditions
Catalyst Pd(OAc)₂, PdCl₂, Pd/C
Ligands Phosphines (e.g., PPh₃, P(o-tol)₃), N-Heterocyclic Carbenes (NHCs)
Base Triethylamine, K₂CO₃, NaOAc
Solvent DMF, Acetonitrile, NMP

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organohalide and an organozinc compound. organic-chemistry.orgwikipedia.org This reaction is known for its high reactivity and functional group tolerance. orgsyn.org Organozinc reagents are generally more reactive than their organoboron or organotin counterparts, which can be advantageous for less reactive halides. wikipedia.org

In the context of this compound, Negishi coupling provides an efficient route to form C-C bonds with a wide variety of alkyl, aryl, and vinyl zinc reagents. nih.gov The reaction typically proceeds under mild conditions and can be used to synthesize complex molecules that may be inaccessible through other coupling methods. orgsyn.org

Reaction Scheme for Negishi Coupling

Negishi Coupling of this compound

The preparation of the organozinc reagent is a key step, often accomplished through transmetalation from an organolithium or Grignard reagent, or by direct insertion of zinc into an organic halide. orgsyn.org

Table 4: Key Features of Negishi Coupling

Feature Description
Catalyst Typically Pd(0) or Ni(0) complexes, such as Pd(PPh₃)₄ or Ni(acac)₂. wikipedia.org
Organometallic Reagent Organozinc halides (R-Zn-X) or diorganozinc compounds (R₂Zn).
Substrate Scope Broad, coupling aryl, vinyl, benzyl, and allyl halides. organic-chemistry.org

| Functional Group Tolerance | High, tolerating esters, nitriles, and ketones. orgsyn.orgnih.gov |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic or heteroaromatic ring. wikipedia.org For this reaction to occur, the ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgopenstax.org

In 1,8-naphthyridine, the two nitrogen atoms act as strong electron-withdrawing groups, making the ring system electron-deficient. This electronic property activates the C2 and C6 positions (which are ortho and para to the ring nitrogens) towards nucleophilic attack, facilitating the displacement of the bromide ions. wikipedia.org

General Mechanism of SNAr Reaction

SNAr Reaction on this compound

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. openstax.orglibretexts.org A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the bromine atoms.

Table 5: Factors Influencing SNAr Reactions

Factor Influence on Reactivity
Substrate Electron-withdrawing groups (like the ring nitrogens) ortho/para to the leaving group are essential for stabilizing the Meisenheimer complex. libretexts.orgopenstax.org
Leaving Group The rate of reaction is dependent on the electronegativity of the leaving group (F > Cl > Br > I), as the first step (nucleophilic attack) is typically rate-determining.
Nucleophile Stronger nucleophiles generally react faster.

| Solvent | Polar aprotic solvents (e.g., DMSO, DMF) are often used to solvate the cation without deactivating the nucleophile. |

Derivatization at the Dibromo Positions

The dibromo positions of this compound serve as versatile handles for a wide range of chemical transformations beyond those detailed above. The ability to perform sequential or one-pot reactions allows for the creation of a diverse library of 1,8-naphthyridine derivatives.

For instance, a combination of different cross-coupling reactions can be used to synthesize unsymmetrical 2,6-disubstituted-1,8-naphthyridines. This can be achieved by leveraging the potential for differential reactivity between the two C-Br bonds or by performing a mono-functionalization followed by a different reaction on the remaining C-Br bond.

Further derivatization can also include:

Sonogashira Coupling: A palladium/copper-catalyzed reaction to introduce alkyne functionalities.

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction for the formation of C-N bonds with various amines.

Cyanation Reactions: The introduction of nitrile groups, which can be further hydrolyzed to carboxylic acids or reduced to amines.

Lithiation-Substitution: Reaction with organolithium reagents at low temperatures can lead to a lithium-halogen exchange, creating a nucleophilic carbon center on the naphthyridine ring that can react with various electrophiles.

These synthetic strategies underscore the importance of this compound as a key building block in medicinal chemistry and materials science for the construction of complex, functionalized heterocyclic systems.

Amination Reactions

The introduction of amino groups onto the 1,8-naphthyridine core is a key transformation for the synthesis of compounds with potential applications in medicinal chemistry and materials science. While direct nucleophilic aromatic substitution (SNAr) with ammonia or simple amines on dihalo-aza-heterocycles can require harsh conditions, modern catalytic methods offer efficient and general routes for C-N bond formation.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a state-of-the-art method for the synthesis of aryl amines from aryl halides. wikipedia.orglibretexts.orgrug.nl This reaction is known for its broad substrate scope and functional group tolerance, making it highly suitable for the functionalization of complex molecules like this compound. wikipedia.org Although direct amination of 2-bromo-1,8-naphthyridine has been achieved using strong nucleophiles like potassium amide, palladium-catalyzed methods provide a milder and more versatile alternative. researchgate.net The general approach involves the reaction of the dibromo substrate with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is critical for the reaction's success and has evolved to include sterically hindered biaryl phosphines that promote high catalytic activity. rug.nl

A representative Buchwald-Hartwig reaction for the disubstitution of this compound with a generic secondary amine (HNR¹R²) would yield the corresponding 2,6-diamino-1,8-naphthyridine derivative.

Table 1: Representative Conditions for Buchwald-Hartwig Diamination
ParameterConditionRole
Starting MaterialThis compoundAryl halide substrate
ReagentAmine (e.g., Morpholine, Piperidine)Nitrogen source (Nucleophile)
CatalystPd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))Palladium source
LigandXantphos or BrettPhosStabilizes Pd(0) and facilitates catalytic cycle
BaseNaOt-Bu or Cs₂CO₃Activates the amine and facilitates reductive elimination
SolventToluene or DioxaneAnhydrous, inert reaction medium
Temperature80-110 °CProvides energy for reaction to proceed
Product2,6-Di(amino)-1,8-naphthyridineCoupling product

Further Functional Group Interconversions (e.g., Hydrazine Formation)

Beyond amination, the bromine atoms of this compound can be displaced by other nitrogen nucleophiles, such as hydrazine, to form hydrazinyl derivatives. These intermediates are valuable precursors for the synthesis of fused heterocyclic systems and other complex nitrogen-containing molecules.

The reaction of a dihalo-naphthyridine with hydrazine hydrate is a direct method for introducing the hydrazinyl functional group. In a closely related system, 1,3-dibromo-2,6-naphthyridine has been shown to react efficiently with hydrazine hydrate in a dioxane solution at room temperature. This nucleophilic aromatic substitution proceeds smoothly to replace both bromine atoms, affording the corresponding dihydrazino-naphthyridine in quantitative yield. wikipedia.org This high reactivity underscores the susceptibility of the brominated positions on the electron-poor naphthyridine ring system to nucleophilic attack. A similar reaction pathway is expected for the this compound isomer, leading to the formation of 2,6-dihydrazinyl-1,8-naphthyridine.

Table 2: Reaction Details for Hydrazine Formation
ParameterConditionPurpose
Starting MaterialThis compoundSubstrate for substitution
ReagentHydrazine hydrate (85%)Hydrazinylating agent (Nucleophile)
SolventDioxaneInert reaction medium
TemperatureRoom TemperatureMild reaction condition
Product2,6-Dihydrazinyl-1,8-naphthyridineSubstituted product

Coordination Chemistry and Metal Complexation of 1,8 Naphthyridine Based Ligands

Design Principles of 1,8-Naphthyridine (B1210474) Ligands

The 1,8-naphthyridine scaffold is a "privileged" motif in the design of dinucleating ligands. acs.orgnih.gov Its rigid structure, composed of two fused pyridine (B92270) rings, positions the two nitrogen atoms in close proximity, making it an excellent platform for supporting two metal atoms near each other. acs.orgescholarship.org This inherent structural feature is a key principle in its design as a ligand. escholarship.org

Further functionalization at the 2- and 7-positions allows for the creation of chelating ligands that can be fine-tuned to modify electronic properties or to drive the selective formation of specific metal complexes. escholarship.org These flanking side-arms provide additional donor atoms, enhancing the thermodynamic stability of the resulting complexes. escholarship.org This design allows 1,8-naphthyridine-based ligands to mimic the syn,syn coordination mode of bridging carboxylate groups found in the active sites of various metalloenzymes. researchgate.netresearchgate.net The versatility of this scaffold allows for the synthesis of stable dimetallic complexes with controlled metal-metal distances and diverse geometries. researchgate.netresearchgate.net

The design of these ligands is crucial as it dictates the fundamental steric and electronic properties of the coordination sites. d-nb.info By strategically modifying the 1,8-naphthyridine core and its substituents, chemists can create tailored metal complexes with specific reactivity and properties. iitk.ac.in For instance, unsymmetrical ligands with different donor sets on each side can be designed to facilitate the selective synthesis of heterobimetallic complexes. escholarship.orgfit.edu

Synthesis and Characterization of Metal Complexes

Ligands based on the 1,8-naphthyridine framework, particularly those substituted at the 2- and 7-positions, are highly effective at forming dinuclear complexes with a single naphthyridine bridge. escholarship.org The synthesis of these complexes often involves the direct reaction of the ligand with a metal precursor. researchgate.netcapes.gov.br

The 1,8-naphthyridine framework can support both mononuclear (single metal) and dinuclear (two metal) complexes. The outcome often depends on the specific ligand, the metal precursor, and the reaction conditions. capes.gov.br For example, reacting 1,8-naphthyridine (napy) with a platinum(II) precursor can yield a mononuclear complex with the formula Pt(napy)42. researchgate.net In contrast, using a dinuclear platinum(III) precursor with the same ligand results in a dinuclear platinum(II) complex, Pt2(napy)44. researchgate.net

Similarly, rhodium complexes with 1,8-naphthyridine-2-one ligands can be mononuclear or dinuclear depending on the substituents on the naphthyridine ring. capes.gov.br Ligands derived from 2,7-disubstituted-1,8-naphthyridines are particularly popular for supporting bimetallic complexes, often with additional bridging ligands that help stabilize the two-metal core. researchgate.netrsc.org A series of dinuclear first-row transition metal complexes were synthesized using the ligand 2,7-bis(di(2-pyridyl)fluoromethyl)-1,8-naphthyridine (DPFN), resulting in complexes with metal-metal distances ranging from 2.7826(5) to 3.2410(11) Å. rsc.org

The design of 1,8-naphthyridine ligands has enabled the synthesis of both homobimetallic (containing two identical metals) and heterobimetallic (containing two different metals) complexes. escholarship.orgresearchgate.net Seminal work in the 1980s demonstrated the formation of homobimetallic copper and rhodium complexes with 2,7-bis(2-pyridyl)-1,8-naphthyridine. escholarship.org More recently, a variety of homobimetallic complexes have been synthesized to mimic the active sites of metalloenzymes. escholarship.org

The synthesis of heterobimetallic complexes, however, presents a greater challenge, especially for systems that hold the metals in close proximity. researchgate.net A significant breakthrough has been the development of unsymmetrical dinucleating ligands. escholarship.orgresearchgate.net These ligands feature distinctly different binding environments on either side of the naphthyridine core. escholarship.orgfit.edu For example, a ligand with a hard N,N,N donor set on one side and a softer N,P donor set on the other allows for the selective, stepwise coordination of different metal ions, leading to the formation of isostructural heterobimetallic complexes. escholarship.orgfit.edu This strategy has been successfully used to create a series of M(II)-Cu(I) complexes (where M = Mn, Fe, Co, Ni, Cu, Zn). fit.edu A Ru-Cu heterobimetallic complex was also prepared using an unsymmetrical phosphino (B1201336) pyridyl 1,8-naphthyridine ligand. rsc.orgchemrxiv.org

The 1,8-naphthyridine scaffold and its derivatives form stable complexes with a wide range of transition metals.

Copper: Dicopper(I) complexes are particularly versatile. acs.org The complexation of copper(I) halides with 2,7-disubstituted-1,8-naphthyridine ligands is well-documented, often producing stable structures with two bridging halide ions (Cu2(μ-X)2). rsc.orgchemrxiv.org Dicopper(II) complexes are also readily accessible, for instance, through the oxidation of dicopper(I) species. researchgate.netacs.org

Ruthenium: Ruthenium polypyridyl complexes are of great interest due to their redox properties. uchile.cl Both mononuclear and dinuclear ruthenium complexes with 1,8-naphthyridine ligands have been synthesized. chemrxiv.orguchile.cl For example, complexation of [RuCl2(cymene)]2 with an unsymmetrical phosphino pyridyl 1,8-naphthyridine ligand yielded a monometallic species where the ruthenium is bound to the N,N pocket. rsc.orgchemrxiv.org

Zinc: Zinc complexes of 2,7-bis(2-pyridyl)-1,8-naphthyridine (BPNP) have been synthesized and characterized. researchgate.net Reactions of BPNP with zinc acetate (B1210297) and zinc chloride yield mononuclear complexes of the type [Zn(BPNP)X2]. researchgate.net A dinuclear zinc complex containing the BPMAN ligand was shown to be highly efficient in the transesterification of an RNA model substrate. escholarship.org

Palladium and Platinum: The synthesis of bimetallic Palladium(II) and Platinum(II) complexes has been achieved using a proton-responsive 1,8-naphthyridine ligand. researchgate.net Deprotonation of a mononuclear precursor complex switches the ligand's coordination mode from mono- to dinucleating, enabling the formation of the bimetallic species. researchgate.net

Nickel: Dinuclear nickel complexes have been synthesized, including a 1.5-valent nickel complex with 1,8-naphthyridine. acs.org An [Ni2(C6H6)] adduct of a 1,8-naphthyridine diphosphine ligand has been shown to be an efficient catalyst. d-nb.info Additionally, complexes of Ni(II) with polydentate ligands containing a 1,8-naphthyridine moiety have been prepared and characterized. asianpubs.orgsapub.orgmdpi.com

Table 1: Examples of Metal Complexes with 1,8-Naphthyridine-Based Ligands
MetalLigand TypeComplex TypeKey Structural FeatureReference
Copper (Cu)Unsymmetrical PNNNHomobimetallic[Cu₂(μ-Cl)₂(PNNN)] rsc.org
Ruthenium (Ru)Unsymmetrical PNNNMonometallicRu bound to κ²-N,N pocket rsc.org
Ru-CuUnsymmetrical PNNNHeterobimetallicSelective formation via monoruthenium precursor rsc.org
Zinc (Zn)2,7-bis(2-pyridyl)-1,8-naphthyridine (BPNP)Mononuclear[Zn(BPNP)Cl₂] researchgate.net
Platinum (Pt)1,8-naphthyridine (napy)Mononuclear & Dinuclear[Pt(napy)₄]²⁺ or [Pt₂(napy)₄]⁴⁺ researchgate.net
Palladium (Pd)Proton-responsive PONNHOBimetallic[Pd₂(tBuPONNO)₂] researchgate.net
Nickel (Ni)1,8-naphthyridine (napy)Dinuclear[Ni₂(napy)₄Br₂]B(C₆H₅)₄ researchgate.net

Ligand Binding Modes and Coordination Geometries

1,8-Naphthyridine-based ligands exhibit diverse coordination patterns. d-nb.info The simplest is a monodentate mode, where only one of the naphthyridine nitrogen atoms binds to a metal center. researchgate.nettandfonline.com This is observed in some gold(III) and platinum(II) complexes. researchgate.netrsc.org More commonly, the two nitrogen atoms of the naphthyridine core act in a bidentate fashion, either chelating to a single metal or, more characteristically, bridging two metal centers. mdpi.comtandfonline.com

In dinuclear complexes, the 1,8-naphthyridine backbone typically acts as a bridging unit. researchgate.netresearchgate.net When functionalized at the 2,7-positions with additional donor arms (forming "expanded pincer" ligands), the entire ligand can coordinate to two metals, creating a pocket where the metals are held in close proximity. acs.orgrsc.org The geometry of these complexes can be influenced by the ligand architecture. For example, the DPFN ligand enforces pseudo-octahedral geometries around the metal centers. rsc.org

The flexibility of the side arms and the potential for the naphthyridine backbone to twist or bend can lead to various coordination geometries. acs.orgnih.gov These deviations from planarity can influence the steric environment around the metal centers. acs.org Furthermore, some 1,8-naphthyridine ligands can undergo aromatization-dearomatization processes, which involves a change in the ligand's structure and can induce a shift in the coordination mode of the metal. d-nb.inforsc.org

Influence of Ligand Steric and Electronic Properties on Complex Formation

The steric and electronic properties of the ligands are critical parameters for tuning the reactivity and structure of the resulting metal complexes. researchgate.netchemrxiv.org

Electronic Influence: The electronic properties of the ligand, governed by its substituents, directly impact the electron density at the coordinated metal center. researchgate.net In turn, this affects the strength of the metal-ligand bonds. researchgate.net The introduction of electron-donating or electron-withdrawing groups on the naphthyridine scaffold or its side arms can be used to modulate the reactivity of the metal complex. The delocalization of electron density over two metals in mixed-valence Ru(II)/Ru(III) complexes, for instance, is facilitated by a dicarboxylate-substituted naphthyridine ligand. escholarship.org The combination of steric and electronic effects provides clear design principles for developing new complexes with desired properties. researchgate.net

Applications in Advanced Materials Science

Organic Semiconductors and Optoelectronic Materials

The conjugated π-system and inherent electron-accepting properties of the 1,8-naphthyridine (B1210474) scaffold make its derivatives, including 2,6-dibromo-1,8-naphthyridine, promising candidates for use in organic semiconductors and optoelectronic devices. nih.govkthmcollege.ac.in These materials are integral to the development of next-generation electronics that are lightweight, flexible, and solution-processable.

Polymeric and Oligomeric Naphthyridine-Containing Materials

The bifunctionality of this compound allows it to serve as a key monomer in the synthesis of novel polymeric and oligomeric materials. Through cross-coupling reactions, such as the Suzuki-Miyaura reaction, the bromine atoms can be substituted with various aromatic or heteroaromatic units, leading to the formation of extended π-conjugated systems.

For instance, the synthesis of poly[1,5-naphthyridine-(3-hexylthiophene)] (PN3HTh) has been achieved through the Suzuki-Miyaura cross-coupling of 2,6-dibromo-1,5-naphthyridine (B3266353) with 3-hexylthiophene-2,5-diboronic ester. matec-conferences.org While this example uses the 1,5-naphthyridine (B1222797) isomer, the synthetic strategy is directly applicable to the 1,8-isomer, highlighting a pathway to novel semiconducting polymers. These polymers are being investigated for their unique opto-electrical properties and potential applications in electronics. matec-conferences.org

The incorporation of the electron-deficient naphthyridine unit into a polymer backbone can significantly influence the material's electronic properties, often resulting in materials with good electron affinity, which is beneficial for n-type or ambipolar organic field-effect transistors (OFETs).

Organic Light-Emitting Diodes (OLEDs) Applications

Naphthyridine derivatives are actively being explored for their use in organic light-emitting diodes (OLEDs). kthmcollege.ac.inacs.orgacs.org Their electron-transporting capabilities make them suitable for use as electron-transport layer (ETL) or host materials in the emissive layer of OLED devices. The introduction of 1,8-naphthyridine moieties can enhance device efficiency and stability.

While direct applications of this compound in OLEDs are primarily as an intermediate for more complex structures, its derivatives have shown significant promise. For example, 1,8-naphthyridine-based compounds are used as ligands in the synthesis of metal complexes that can act as phosphorescent emitters in OLEDs. Furthermore, the electron-deficient nature of the naphthyridine ring system can be utilized to design materials with high electron affinities, which are crucial for efficient electron injection and transport in OLEDs. researchgate.net

Derivative Type Potential OLED Application Key Property
Polymeric NaphthyridinesElectron Transport Layer (ETL)Good electron affinity and mobility
Naphthyridine Metal ComplexesEmissive Layer (Phosphorescent Emitters)Tunable emission colors and high quantum yields
Small Molecule NaphthyridinesHost Material in Emissive LayerHigh triplet energy and good thermal stability

Molecular Switches and Logic Gates

The concept of using individual molecules as components in electronic circuits, such as switches and logic gates, is a major goal of molecular electronics. The 1,8-naphthyridine framework is a promising scaffold for the design of molecular switches due to its ability to adopt different, stable conformations and its responsiveness to external stimuli like light or changes in chemical environment.

Research in this area has focused on synthesizing mono- and bis-naphthyridine centered tridentate ligands for ruthenium complexes, which could function as molecular switches. diva-portal.org The synthesis of these complex molecules often starts from halogenated naphthyridines, including derivatives of this compound. The ability to precisely control the structure and connectivity of these molecules is crucial for their function as switches, where a change in the molecule's state (e.g., cis-trans isomerization or a change in coordination) can represent a "0" or "1" in a binary logic system.

Fluorescent Probes and Sensors

The inherent fluorescence of many 1,8-naphthyridine derivatives, combined with the ability of the nitrogen atoms to act as hydrogen-bond acceptors or metal-coordination sites, makes them excellent candidates for the development of fluorescent probes and sensors. nih.gov These sensors can detect the presence of specific ions or molecules through changes in their fluorescence emission.

Derivatives of 1,8-naphthyridine have been investigated as selective fluorescent chemosensors for small biological molecules. nih.gov The design of these sensors often involves functionalizing the naphthyridine core to create specific binding pockets. For instance, new naphthyridine-type fluorescent molecular sensors have been designed to detect guanine (B1146940) by incorporating additional binding sites to enhance binding affinity and extending the conjugation of the 2-amino-1,8-naphthyridine structure to produce spectral changes in the visible region upon binding. researchgate.net While this example specifies 2-amino-1,8-naphthyridine, the synthetic principles can be extended from bromo-substituted precursors.

Photoactive and Electrochemically Active Materials

The extended π-conjugation in materials derived from this compound makes them both photoactive and electrochemically active. nih.gov This dual activity is the foundation for their use in a variety of applications, from solar cells to electrochromic devices.

Photoactive Properties: Upon absorption of light, these materials can be excited to higher energy states. This property is fundamental to their use in applications such as organic photovoltaics (OPVs), where light absorption leads to the generation of charge carriers (electrons and holes). The electron-accepting nature of the naphthyridine unit can facilitate charge separation, a key process in solar energy conversion.

Electrochemical Activity: The ability of these materials to undergo reversible oxidation and reduction (redox) processes makes them electrochemically active. mdpi.com This is particularly relevant for applications in energy storage, such as in the cathodes of lithium-ion batteries. Electrochemically active polymers can enhance the performance of battery electrodes by improving charge transfer and providing a conductive matrix. mdpi.com The electrochemical polymerization of such materials is a viable method for creating thin, active films directly on electrode surfaces. mdpi.com

Catalytic Applications of 1,8 Naphthyridine Derived Ligands

Homogeneous Catalysis using Metal-Naphthyridine Complexes

Metal complexes featuring ligands derived from the 1,8-naphthyridine (B1210474) core are pivotal in homogeneous catalysis. The bidentate, chelating nature of the naphthyridine framework provides stability to the metal center, while modifications at positions such as 2 and 7 (or 2 and 6) allow for the creation of sophisticated ligand architectures that can support mono- or bimetallic catalytic systems.

Cooperative Bimetallic Catalysis

The 1,8-naphthyridine skeleton is an exemplary platform for designing dinucleating ligands capable of holding two metal centers in close proximity. This arrangement facilitates cooperative bimetallic catalysis, where the adjacent metals can work in concert to activate substrates and enable challenging chemical transformations. escholarship.orgnih.gov The development of such systems is driven by their potential to mimic the active sites of metalloenzymes and achieve reactivity not possible with monometallic catalysts. beilstein-journals.org

Ligands are typically synthesized by introducing chelating side arms at the 2 and 7 positions of the naphthyridine ring. These arms, which can contain donor atoms like phosphorus, nitrogen, or sulfur, coordinate to two separate metal ions, creating a bimetallic core. escholarship.orgnih.gov For example, dicopper(I) complexes supported by a hexadentate naphthyridine-based macrocycle have been synthesized and characterized. nih.gov Similarly, dinucleating ligands with phosphine-containing side arms have been used to prepare dicopper complexes that exhibit enhanced reactivity in bond activation. escholarship.org These bimetallic systems are explored for their potential in multielectron processes and the activation of small molecules. nih.gov

Water Oxidation Catalysis

The development of efficient catalysts for water oxidation is a critical goal in the pursuit of artificial photosynthesis and renewable energy technologies. Research in this area has explored the use of ruthenium complexes with various nitrogen-containing heterocyclic ligands. One study investigated the potential of 3,3'-polymethylene-bridged bi nih.govnih.govnaphthyridine (binap) ligands complexed with Ruthenium(II) as mediators for photooxidation. nih.gov The design aimed to create a complex where an uncomplexed nitrogen atom could form a hydrogen bond with a coordinated water molecule. Although these specific complexes did not ultimately achieve the photooxidation of bound water, the research highlights the interest in using naphthyridine-based scaffolds for designing catalysts for this important transformation. nih.gov The ability to systematically modify the ligand framework is crucial for tuning the redox potentials and stability of the metal center, which are key parameters in water oxidation catalysis.

Methoxycarbonylation Reactions

While the 1,8-naphthyridine framework is a versatile ligand scaffold, specific applications of its derivatives in methoxycarbonylation reactions are not extensively documented in the current literature. However, the fundamental properties of metal-naphthyridine complexes, such as their stability and tunable electronic nature, suggest potential applicability. Methoxycarbonylation typically involves palladium catalysts, and the performance of these catalysts is highly dependent on the ligand environment. The development of N-heterocyclic carbene (NHC) ligands functionalized with 1,8-naphthyridine units has led to palladium(II) complexes active in cross-coupling reactions, indicating the potential for this class of ligands to be adapted for carbonylation processes. rsc.org

Aerobic Oxidative Synthesis of Imines

The aerobic oxidative synthesis of imines from alcohols and amines is an atom-economical and environmentally friendly process. This reaction often relies on catalysts that can facilitate the oxidation of the alcohol to an aldehyde, which then condenses with an amine. While specific examples detailing the use of 2,6-disubstituted-1,8-naphthyridine metal complexes for this particular transformation are not prominent, the principles of catalyst design for aerobic oxidations are well-established. Catalytic systems for such reactions often involve transition metals that can readily cycle between different oxidation states. The tunability of 1,8-naphthyridine-derived ligands would, in principle, allow for the optimization of a metal center's redox properties to facilitate the steps involved in aerobic oxidative imine synthesis.

Enantioselective Catalysis

Chiral ligands derived from the 1,8-naphthyridine scaffold have proven to be highly effective in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. The rigid backbone of the naphthyridine unit provides a well-defined stereochemical environment around the metal center, which is essential for achieving high levels of stereocontrol.

A notable application is in copper-catalyzed atroposelective synthesis. Novel chiral 1,8-naphthyridine-based ligands, featuring oxazoline (B21484) moieties, have been developed for the asymmetric synthesis of C–O axially chiral compounds. These reactions proceed with high yields and excellent enantioselectivity. nih.gov

LigandSubstrate 1Substrate 2CatalystYield (%)Enantiomeric Excess (ee, %)
L1 Diaryl ether 1aBenzyl azide (B81097) 2aCuTC7696
L2 Diaryl ether 1aBenzyl azide 2aCuTC-Greatly Reduced
L3 Diaryl ether 1aBenzyl azide 2aCuTC-Greatly Reduced
(Data sourced from research on copper-catalyzed atroposelective synthesis). nih.gov

Furthermore, a novel class of C2-symmetric chiral naphthyridine diimine (NDI*) ligands has been successfully employed in nickel-catalyzed enantioselective alkylidenecyclopropanation reactions. These transformations provide access to valuable alkylidenecyclopropanes in high yields and enantioselectivities. researchgate.net Another significant area is the asymmetric hydrogenation of 2,7-disubstituted 1,8-naphthyridines, which has been achieved using chiral cationic ruthenium diamine complexes, yielding 1,2,3,4-tetrahydro-1,8-naphthyridines with up to 99% ee. nih.gov This reaction not only produces valuable chiral building blocks but also demonstrates the utility of the naphthyridine core itself as a substrate in asymmetric transformations. nih.gov

Catalyst Design and Ligand Optimization for Specific Reactions

The effectiveness of a metal-based catalyst is intrinsically linked to the design of its coordinating ligands. The 1,8-naphthyridine framework offers a robust and highly adaptable platform for ligand optimization. The ability to introduce different substituents, particularly at the 2- and 6- (or 7-) positions, allows chemists to systematically tune the steric and electronic environment of the coordinated metal center. escholarship.org

For instance, in the context of bimetallic catalysis, the length and nature of the chelating arms attached to the naphthyridine core can be varied to control the distance and orientation of the two metal centers. escholarship.org This is crucial for optimizing cooperative effects in substrate activation. The synthesis of a novel scaffold, 2,7-bis(2-fluorophenyl)-1,8-naphthyridine, demonstrates a strategy for facile access to new binucleating ligands where various donor atoms can be introduced via nucleophilic aromatic substitution. escholarship.org

In the realm of cross-coupling reactions, palladium(II) complexes featuring 1,8-naphthyridine-functionalized N-heterocyclic carbene (NHC) ligands have been synthesized. The catalytic activity of these complexes in Suzuki–Miyaura and Kumada–Corriu reactions has been evaluated, showing that the ligand structure directly influences the reaction outcome, sometimes favoring reduction over cross-coupling. rsc.org This highlights the importance of ligand design in directing the reactivity of the catalyst towards a desired pathway. The primary synthetic route to many 1,8-naphthyridine precursors is the Friedländer annulation, which involves the condensation of a 2-amino-nicotinaldehyde with a compound containing an active methylene (B1212753) group, often catalyzed by acids or bases. nih.govconnectjournals.com

Exploration in Medicinal Chemistry and Biological Sciences

Antimicrobial and Antibacterial Activities of Naphthyridine Derivatives

Nitrogen-containing heterocycles, such as 1,8-naphthyridine (B1210474) derivatives, have been recognized for their significant antimicrobial properties. mdpi.comnih.gov The urgent need for new antibacterial agents to combat the rise of antibiotic resistance has fueled research into these compounds. mdpi.comnih.gov Studies have shown that while some 1,8-naphthyridine derivatives may not possess intrinsic antibacterial activity, they can act as powerful adjuvants to existing antibiotics. mdpi.com

A key area of investigation for 1,8-naphthyridine derivatives is their ability to potentiate the activity of conventional antibiotics, particularly against resistant bacterial strains. mdpi.com Research has demonstrated a synergistic relationship between certain 1,8-naphthyridine derivatives and fluoroquinolone antibiotics. mdpi.com For instance, in the presence of subinhibitory concentrations of 7-acetamido-1,8-naphthyridin-4(1H)-one, the minimum inhibitory concentrations (MICs) of ofloxacin (B1677185) and lomefloxacin (B1199960) against a multi-resistant strain of Escherichia coli were significantly reduced. mdpi.com

Antibiotic Original MIC (µg/mL) MIC with 1,8-NA (µg/mL) Bacterial Strain
Ofloxacin 32 4 E. coli 06
Lomefloxacin 16 2 E. coli 06

Data sourced from a study on the antibiotic-modulating activity of 7-acetamido-1,8-naphthyridin-4(1H)-one (1,8-NA). mdpi.com

This potentiation is believed to result from the chemical interaction between the 1,8-naphthyridine derivatives and the antibiotics, leading to enhanced antibacterial action. mdpi.com The structural similarities between 1,8-naphthyridine derivatives and fluoroquinolones, which both target bacterial DNA gyrase, may contribute to this synergistic effect. mdpi.com

The efficacy of 1,8-naphthyridine derivatives in overcoming antibiotic resistance is a significant aspect of their antimicrobial potential. mdpi.com These compounds have shown the ability to modulate the activity of fluoroquinolones against both Gram-positive and Gram-negative multi-resistant bacteria. mdpi.com For example, the combination of 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide with lomefloxacin resulted in a notable decrease in the MIC against a multi-resistant E. coli strain. mdpi.com

One of the mechanisms by which bacteria develop resistance to fluoroquinolones is through the action of efflux pumps, which are transmembrane proteins that expel toxic compounds from the bacterial cell. mdpi.com Notably, 1,8-naphthyridine derivatives have been reported to inhibit these efflux pumps, thereby restoring the efficacy of the antibiotics. mdpi.com Furthermore, the introduction of a bromine atom at the C-6 position of the naphthyridine scaffold has been shown to enhance antibacterial activity, suggesting that 2,6-Dibromo-1,8-naphthyridine could exhibit significant antimicrobial properties. nih.gov

Antibiotic Original MIC (µg/mL) MIC with 3-TNB (µg/mL) Bacterial Strain
Lomefloxacin 16 3.2 E. coli 06

Data showing the reduction in MIC of lomefloxacin in the presence of 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide (3-TNB). mdpi.com

Anticancer and Antitumor Potentials

The 1,8-naphthyridine framework is also a key pharmacophore in the development of anticancer agents. nih.govekb.eg Derivatives of 1,8-naphthyridine have been shown to exert their antitumor effects through a variety of mechanisms, highlighting the versatility of this chemical scaffold in cancer therapy research. ekb.eg

A primary mechanism through which 1,8-naphthyridine derivatives exhibit anticancer activity is the induction of apoptosis, or programmed cell death, in cancer cells. ekb.egnih.gov Studies on various cancer cell lines have demonstrated that these compounds can trigger apoptotic pathways. nih.gov For instance, pyrazole (B372694) derivatives of naphthyridine have been shown to induce apoptosis in HeLa and MCF-7 cells, confirmed by a decrease in mitochondrial membrane potential and increased levels of activated caspases. nih.gov

In addition to inducing apoptosis, 1,8-naphthyridine derivatives can also cause cell cycle arrest, preventing the proliferation of cancer cells. ekb.egnih.gov Research has shown that certain derivatives can induce cell cycle arrest at the S and G1/S phases in HepG-2 cells. nih.gov This disruption of the normal cell cycle progression is a critical component of their antitumor activity.

Enzyme inhibition is another significant mechanism of action for the anticancer effects of 1,8-naphthyridine derivatives. ekb.eg These compounds have been identified as potent inhibitors of topoisomerases I and II, enzymes that are crucial for DNA replication and transcription in cancer cells. ekb.egnih.gov By inhibiting these enzymes, 1,8-naphthyridine derivatives can lead to DNA damage and ultimately, cancer cell death. nih.gov Some derivatives have shown a potent inhibitory effect on topoisomerase IIβ, comparable to known topoisomerase inhibitors like doxorubicin. nih.gov

Protein kinases, which play a central role in cellular signaling pathways that are often dysregulated in cancer, are also targets for 1,8-naphthyridine derivatives. ekb.egnih.gov The 2,6-naphthyridine (B1209661) template, closely related to the 1,8-naphthyridine scaffold, has been used to develop potent and selective inhibitors of Protein Kinase C (PKC) isotypes. nih.gov This demonstrates the potential of the naphthyridine core in targeting key enzymes involved in cancer progression.

The anticancer activity of 1,8-naphthyridine derivatives also extends to the inhibition of angiogenesis and key signaling proteins like Ras. ekb.eg Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. ekb.eg By inhibiting this process, 1,8-naphthyridine derivatives can effectively starve tumors of the nutrients and oxygen they need to grow.

Ras proteins are a family of small GTPases that are frequently mutated in human cancers and play a critical role in cell proliferation and survival. nih.govnih.gov The inhibition of Ras proteins has been a long-standing goal in cancer therapy. nih.gov The inclusion of Ras protein inhibition as a mechanism of action for 1,8-naphthyridine derivatives in comprehensive reviews highlights the broad and promising anticancer potential of this class of compounds. ekb.eg

Antiviral and Anti-HIV Activities

The 1,8-naphthyridine scaffold and its related isomers are recognized as important building blocks in the development of therapeutic agents, with numerous derivatives demonstrating a variety of biological activities, including antiviral properties. researchgate.netnih.gov Research has shown that compounds containing the naphthyridine nucleus exhibit a broad spectrum of action, targeting various viruses. researchgate.net Specifically, derivatives have been identified with potential applications against Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and Human Cytomegalovirus (HCMV). researchgate.netresearchgate.netwho.int

In the context of anti-HIV research, certain naphthyridine derivatives function as inhibitors of HIV-1 integrase, a critical enzyme for viral replication. nih.gov For instance, L-870,810, an 8-hydroxy-(1,6)-naphthyridine-7-carboxamide, has been characterized as a potent inhibitor of the strand transfer step mediated by HIV-1 integrase. nih.gov This mechanism is shared with other inhibitors from the diketo acid series, although resistance mutations to the naphthyridine class are distinct, suggesting a unique binding interaction. nih.gov

Furthermore, studies on related 1,6-naphthyridine (B1220473) analogues have shown potent activity against human herpesviruses. nih.govresearchgate.net One derivative, referred to as compound A1, demonstrated a 50% inhibitory concentration (IC₅₀) that was 39- to 223-fold lower than that of the established antiviral drug Ganciclovir against two different HCMV strains. nih.govresearchgate.net Notably, these naphthyridine compounds remained effective against HCMV strains that had developed resistance to other antiviral drugs like Ganciclovir, Foscarnet, and Cidofovir, indicating a potentially novel mechanism of action. nih.govresearchgate.net This same compound also showed potency against HSV-2 that was over 21 times greater than that of Acyclovir. nih.gov

Table 1: Antiviral Activity of Naphthyridine Derivatives

Compound ClassViral TargetMechanism of ActionNotable Findings
1,8-Naphthyridine DerivativesHIVIntegrase Inhibition nih.govIdentified as a promising scaffold for anti-HIV agents. researchgate.netwho.int
1,6-Naphthyridine Analogue (L-870,810)HIV-1Inhibition of Integrase-mediated strand transfer nih.govPotent antiviral activity in cell culture. nih.gov
1,6-Naphthyridine Analogue (A1)HCMV, HSV-1, HSV-2Novel mechanism suggested nih.govresearchgate.netSignificantly more potent than Ganciclovir against HCMV and Acyclovir against HSV-2. nih.gov

DNA Interaction Studies

The planar, aromatic structure of the naphthyridine nucleus allows its derivatives to interact with DNA through various modes, making them subjects of interest for applications in molecular biology and drug design.

DNA intercalation is a mode of binding where a planar molecule inserts itself between the base pairs of the DNA double helix. rsc.orgscribd.com This interaction can modify the structure of DNA and interfere with processes like replication and transcription. nih.gov While direct studies on this compound are specific, research on structurally related planar aromatic systems, such as naphthalimides and quinolines, provides evidence for this binding mechanism. rsc.orgnih.govnih.gov Naphthalimide derivatives, in particular, are known to be effective DNA intercalators and have been developed as anticancer agents based on this property. nih.gov The binding is achieved through molecular recognition, and this interaction is crucial for their biological activity. nih.gov The general principle suggests that the flat, electron-rich surface of the 1,8-naphthyridine ring is well-suited for stacking interactions with DNA base pairs.

Certain 1,8-naphthyridine derivatives have been specifically designed to recognize and bind to DNA base pairs with high specificity. A notable example is 1,8-naphthyridine-2,7-diamine, which was engineered as a potential "universal reader" for DNA sequencing applications. nih.govnih.gov Through the formation of specific hydrogen bonds, this molecule can form stable triplet structures with both adenine-thymine (A:T) and guanine-cytosine (G:C) Watson-Crick base pairs. nih.govnih.gov This unique recognition capability has been proposed as a foundational element for a novel DNA sequencing technology based on electron tunneling, where the derivative would function as a reader in a nanogap to generate distinct electrical signals for each base pair. nih.gov

In addition to recognizing standard base pairs, dimeric forms of 2-amino-1,8-naphthyridine have been synthesized to selectively target and bind to mismatched base pairs in DNA. nih.gov For example, specific dimers have been created that show selectivity for guanine-guanine (G-G) mismatches. nih.gov This ability to target DNA mismatches opens up potential therapeutic and diagnostic applications.

Table 2: DNA Base Pair Recognition by 1,8-Naphthyridine Derivatives

DerivativeTargetBinding MechanismPotential Application
1,8-Naphthyridine-2,7-diamineA:T and G:C Watson-Crick pairs nih.govnih.govHydrogen-bonded triplets nih.govUniversal reader for DNA sequencing by electron tunneling nih.govnih.gov
Dimeric 2-amino-1,8-naphthyridineG-G mismatched base pairs nih.govSelective binding to mismatch nih.govTargeting DNA repair, diagnostics nih.gov

The interaction of small molecules with DNA can lead to the stabilization of the double helix structure. For 1,8-naphthyridine derivatives, DNA stabilizing properties have been noted as one of their diverse biological activities. researchgate.netwho.int This stabilization is often a direct consequence of the binding mechanism. When a molecule intercalates between DNA base pairs, it introduces additional stacking interactions that help to hold the two DNA strands together, thereby increasing the thermal stability of the helix. This increased stability can be measured by a rise in the DNA melting temperature (Tm).

Neuropharmacological Applications

Derivatives of 1,8-naphthyridine have demonstrated significant potential in the field of neuropharmacology, particularly in research related to the treatment of complex neurodegenerative disorders. nih.gov

Alzheimer's disease is a multifactorial neurodegenerative condition, and multi-target drugs are considered a promising therapeutic strategy. nih.gov The 1,8-naphthyridine scaffold has been identified as a valuable starting point for designing such multi-target agents. researchgate.netnih.govresearchgate.net Research has focused on developing 1,8-naphthyridine derivatives that can simultaneously modulate several biological pathways implicated in the progression of Alzheimer's. researchgate.net

One key strategy involves the inhibition of cholinesterase enzymes—acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is a cornerstone of current Alzheimer's therapy. researchgate.net Many synthesized 1,8-naphthyridine compounds have shown moderate to potent inhibitory activity against both AChE and BuChE. researchgate.net

In addition to cholinesterase inhibition, these derivatives have been investigated as modulators of voltage-dependent calcium channels (VDCCs). researchgate.net Dysregulation of calcium homeostasis is a critical factor in neuronal cell death processes associated with neurodegeneration. researchgate.net Certain 1,8-naphthyridine derivatives can block these calcium channels, while others have been found to cause a slight increase in calcium entry that paradoxically leads to a cytoprotective effect, possibly by upregulating anti-apoptotic proteins like Bcl-2. researchgate.net This dual action on both the cholinergic system and calcium regulation establishes 1,8-naphthyridines as promising multi-target candidates for Alzheimer's disease research. researchgate.netresearchgate.net

Table 3: Neuropharmacological Targets of 1,8-Naphthyridine Derivatives in Alzheimer's Research

Biological TargetTherapeutic RationaleObserved Effect of Derivatives
Acetylcholinesterase (AChE)Increase acetylcholine levels to improve cognitive function. researchgate.netInhibition, with selectivity for AChE observed in some compounds. researchgate.net
Butyrylcholinesterase (BuChE)Inhibition becomes more relevant as Alzheimer's progresses. mdpi.comInhibition observed, contributing to a broader therapeutic profile. researchgate.net
Voltage-Dependent Calcium Channels (VDCCs)Regulate calcium influx to prevent excitotoxicity and cell death. researchgate.netModulation of Ca²⁺ entry, leading to cytoprotective effects. researchgate.net

Antidepressant and Immunomodulatory Properties

The 1,8-naphthyridine core has been identified as a promising scaffold for developing agents with antidepressant and immunomodulatory effects. nih.gov

Antidepressant Activity: Research into novel 1,8-naphthyridine-3-carboxamides has shown potential for antidepressant applications through the mechanism of 5-HT3 receptor antagonism. nih.gov In a specific study, a series of these carboxamides were designed and synthesized based on the structural requirements of the 5-HT3 receptor antagonist pharmacophore. One of the most active compounds identified, (2-methoxy-1, 8-naphthyridin-3-yl) (2-methoxy phenyl piperazine-1-yl) methanone, demonstrated a significant pA2 value of 7.67, indicating potent 5-HT3 receptor antagonism. nih.gov Subsequent testing in a mouse forced swim test, a common model for antidepressant activity, revealed that compounds with higher pA2 values exhibited promising antidepressant-like effects without significantly altering locomotor activity. nih.gov This suggests that the 1,8-naphthyridine scaffold can be effectively modified to target serotonergic pathways relevant to depression.

Immunomodulatory Properties: The immunomodulatory potential of 1,8-naphthyridine derivatives has also been an area of active investigation. nih.govnih.gov Certain novel derivatives have been shown to possess anticancer and immunomodulatory activities. nih.gov For instance, some halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives were evaluated for their anti-inflammatory activity, which was indicated by the downregulation of proinflammatory cytokines. nih.govresearchgate.net This ability to modulate cytokine production highlights the potential of the 1,8-naphthyridine framework in developing treatments for inflammatory and autoimmune disorders. nih.gov

Other Biological Activities (e.g., Analgesic, Anti-inflammatory, Antioxidant, Antimalarial, Antitubercular)

Beyond antidepressant and immunomodulatory effects, the 1,8-naphthyridine scaffold has been linked to a diverse range of other biological activities. nih.gov

Analgesic and Anti-inflammatory: Several studies have confirmed the analgesic and anti-inflammatory potential of 1,8-naphthyridine derivatives. A study focusing on a new group of substituted 5-amino nih.govnih.govnih.govtriazolo[4,3-a] nih.govnih.govnaphthyridine-6-carboxamides reported significant anti-inflammatory properties in animal models. nih.gov Another series of compounds within the same study demonstrated notable analgesic activity. nih.gov The research underscores the scaffold's utility in developing non-steroidal anti-inflammatory agents. nih.gov

Antioxidant: The antioxidant capacity of 1,8-naphthyridine derivatives has been explored, with several synthesized compounds showing significant free radical scavenging activity. nih.gov In one study, a series of spiro β-Lactams and thiazolidinones containing the 1,8-naphthyridine moiety were synthesized and tested. nih.gov The results indicated that all the synthesized compounds exhibited notable antioxidant activity against DPPH (1,1-diphenyl-2-picrylhydrazyl). nih.govresearchgate.net Specifically, compounds 8b (IC50=17.68±0.76 μg/mL) and 4c (IC50=18.53±0.52 μg/mL) showed the highest antioxidant activity, comparable to the standard, ascorbic acid (IC50=15.16±0.43 μg/mL). nih.gov

Antimalarial: The 1,8-naphthyridine nucleus is a key feature in the development of antimalarial agents. While specific data on this compound is not detailed, various derivatives have been investigated for their efficacy against Plasmodium falciparum, the parasite responsible for malaria.

Antitubercular: The fight against tuberculosis has also benefited from research into 1,8-naphthyridine derivatives. researchgate.net A series of 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives were designed and synthesized, showing a range of inhibitory concentrations against Mycobacterium tuberculosis H37Rv. nih.govrsc.org One compound, ANA-12, which incorporates a 5-nitrofuran heteroaromatic ring on a piperazine (B1678402) substituent, demonstrated significant anti-tuberculosis activity with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL. nih.govrsc.org Other derivatives in the study also showed moderate to good activity. nih.govrsc.org Further research into morpholino 1,8-naphthyridine derivatives has also yielded compounds with promising activity against the H37Rv strain. nih.gov

Antitubercular Activity of 1,8-Naphthyridine-3-Carbonitrile Derivatives
CompoundDescriptionMIC (μg/mL) against M. tuberculosis H37RvReference
ANA-12Contains a 5-nitrofuran heteroaromatic ring on piperazine6.25 nih.govrsc.org
ANC-2-12.5 nih.govrsc.org
ANA-1-12.5 nih.govrsc.org
ANA 6-8-12.5 nih.govrsc.org
ANA-10-12.5 nih.govrsc.org
Ethambutol (Standard)Standard antitubercular drug6.25 nih.gov

Structure-Activity Relationship (SAR) Studies in Drug Discovery

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. drugdesign.org By systematically modifying a molecule's structure, researchers can identify key features that influence its potency, selectivity, and other pharmacological properties. researchgate.net SAR studies are crucial for optimizing lead compounds into viable drug candidates. nih.govdrugdesign.org

For 1,8-naphthyridine derivatives, SAR studies have provided valuable insights across various therapeutic areas:

Antitubercular Activity: In the development of 1,8-naphthyridine-3-carbonitrile analogues, SAR studies revealed that the presence of a 5-nitrofuran heteroaromatic ring on a piperazine moiety at a specific position was critical for the remarkable antitubercular activity of the most potent compound, ANA-12. nih.gov

Antimicrobial Activity: For a series of spiro β-Lactams and thiazolidinones possessing a 1,8-naphthyridine moiety, SAR studies suggested that the introduction of electron-withdrawing groups, such as chloro and nitro groups, at the para position of a phenyl ring enhanced the antimicrobial activity. nih.gov

Anticancer Activity: In the context of anticancer research, SAR studies on 1,8-naphthyridine derivatives have indicated that having an aminopyrrolidine functionality at the C-7 position, a 2'-thiazolyl group at the N-1 position, and a carboxy group at the C-3 position are essential for eliciting cytotoxicity. nih.gov

Antibiotic Modulation: Studies have also suggested a structure-activity relationship in the ability of 1,8-naphthyridine derivatives to modulate and enhance the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains. mdpi.com

These examples demonstrate how SAR analyses guide the rational design of new 1,8-naphthyridine derivatives with improved therapeutic profiles.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and other chemical properties. While numerous studies employ DFT to analyze various substituted 1,8-naphthyridines, specific and detailed DFT calculations for 2,6-Dibromo-1,8-naphthyridine are not prominently featured in the reviewed literature. The existing research on related compounds, however, establishes a methodological framework that could be applied to this molecule.

Binding Energy Analysis

Binding energy analysis, often conducted in the context of molecular docking studies to quantify the interaction strength between a ligand and a target protein, has not been specifically reported for this compound. Computational studies that include binding energy calculations focus on more complex derivatives designed to fit into the active sites of biological targets like kinases or DNA. researchgate.net

Proton Affinities and Ionization Energies

Specific theoretical calculations determining the proton affinities and ionization energies of this compound are not found in the surveyed literature. These fundamental chemical properties, while calculable using high-level theoretical methods, have not been the subject of dedicated research for this compound.

Tautomerism Studies

Tautomerism in the 1,8-naphthyridine (B1210474) series is typically investigated for derivatives containing hydroxyl, amino, or other similar functional groups that can undergo proton transfer. The this compound molecule, lacking such groups, is not expected to exhibit common tautomeric forms. Accordingly, no tautomerism studies focused on this specific compound have been reported.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability and conformational dynamics of a ligand within a biological environment. While MD simulations have been performed on various biologically active 1,8-naphthyridine derivatives to assess the stability of their complexes with proteins or DNA, no such studies have been published for the this compound molecule itself. nih.govrsc.org

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking are standard computational techniques to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. A vast number of studies have utilized these methods to explore the therapeutic potential of diverse 1,8-naphthyridine derivatives against various diseases. figshare.comresearcher.lifesemanticscholar.org These investigations, however, are performed on the final synthesized compounds that often use this compound as a starting material for further chemical modification. Direct molecular docking studies of this compound against specific biological targets are absent from the current body of scientific literature, as its primary role is that of a chemical intermediate rather than a bioactive agent.

Advanced Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, advanced techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 2,6-dibromo-1,8-naphthyridine and its derivatives, providing detailed information about the molecular structure and the chemical environment of individual atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, 2-methyl-1,8-naphthyridine, specific proton signals are observed. The proton at position 7 (H-7) appears as a doublet of doublets at δ 9.04 ppm, while the H-3 and H-5 protons show signals at δ 8.11 and 8.04 ppm, respectively. The proton at position 4 (H-4) resonates at δ 7.40 ppm, and the H-6 proton appears at δ 7.35 ppm. The methyl group protons give a singlet at δ 2.80 ppm. nih.gov For derivatives like 3-bromo-1-methoxy-4-methyl-2,6-naphthyridine, the methoxy (B1213986) protons appear as a singlet at δ 4.17 ppm, and the aromatic protons are observed at δ 7.55 (s, H-4), 7.94 (d, H-8), 8.75 (d, H-7), and 9.17 (s, H-5) ppm. cdnsciencepub.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of 2-methyl-1,8-naphthyridine shows distinct signals for each carbon atom. The carbon atoms of the naphthyridine core appear at δ 163.0, 155.9, 153.3, 136.8, 136.6, 123.0, 121.3, and 120.7 ppm, while the methyl carbon resonates at δ 25.6 ppm. nih.gov

Advanced NMR techniques are also employed to further probe the structure of complex derivatives. For instance, in the characterization of a dinuclear Ru(II) polypyridyl complex containing a 1,8-naphthyridine (B1210474) ligand, both ¹H and ¹³C NMR were essential for confirming the structure. mdpi.com

Table 1: Selected ¹H NMR Spectral Data for 1,8-Naphthyridine Derivatives

Compound Solvent Chemical Shift (δ, ppm) and Multiplicity
2-Methyl-1,8-naphthyridine CDCl₃ 9.04 (dd, 1H), 8.11 (dd, 1H), 8.04 (d, 1H), 7.40 (dd, 1H), 7.35 (d, 1H), 2.80 (s, 3H) nih.gov
3-Bromo-1-methoxy-4-methyl-2,6-naphthyridine CDCl₃ 9.17 (s, 1H), 8.75 (d, 1H), 7.94 (d, 1H), 7.55 (s, 1H), 4.17 (s, 3H) cdnsciencepub.com

Table 2: Selected ¹³C NMR Spectral Data for a 1,8-Naphthyridine Derivative

Compound Solvent Chemical Shift (δ, ppm)
2-Methyl-1,8-naphthyridine CDCl₃ 163.0, 155.9, 153.3, 136.8, 136.6, 123.0, 121.3, 120.7, 25.6 nih.gov

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify functional groups and probe the molecular structure of this compound and its derivatives. While IR spectroscopy measures the absorption of infrared radiation by molecules, Raman spectroscopy involves the inelastic scattering of monochromatic light. edinst.com

IR spectroscopy is particularly sensitive to vibrations of polar bonds, such as C=O, O-H, and N=O. mt.com For example, in the synthesis of 2,6-naphthyridine (B1209661) derivatives, the disappearance of a cyano-group absorption and the appearance of primary amine bands (around 3310 and 3175 cm⁻¹ for N-H stretching and 1652 cm⁻¹ for N-H deformation) in the IR spectrum confirmed a successful reaction. derpharmachemica.com The 1600-1350 cm⁻¹ region of the IR spectrum is often used to characterize the naphthyridine ring system. derpharmachemica.com

Raman spectroscopy, on the other hand, is more sensitive to non-polar bonds and symmetric vibrations, providing valuable information about the carbon backbone and aromatic rings. mt.com In the study of a poly[1,5-naphthyridine-(3-hexylthiophene)] polymer, Raman peaks at 1465, 1369, and 1099 cm⁻¹ were attributed to the thiophene (B33073) unit, while a band at 913 cm⁻¹ was assigned to the ring-breathing mode of the N=C bond. matec-conferences.org

The combination of IR and Raman spectroscopy provides a more complete vibrational analysis. edinst.com For instance, the characterization of dapsone (B1669823) with hydroxybenzoic acid coformers utilized both techniques to confirm the formation of a new salt through ionic interactions. mt.com

Table 3: Characteristic Infrared Absorption Bands for 2,6-Naphthyridine Derivatives (1600-1350 cm⁻¹ region)

Compound Band I (cm⁻¹) Band II (cm⁻¹) Band III (cm⁻¹) Band IV (cm⁻¹) Band V (cm⁻¹)
2,6-Naphthyridine 1564 1555 1492 1430 1375 derpharmachemica.com
3-Amino-1-bromo-2,6-Naphthyridine 1610 1564 1481 1424 1355 derpharmachemica.com
1,3-Dibromo-2,6-Naphthyridine 1553 1536 1473 1431 1375 derpharmachemica.com
1,3,4-Tribromo-2,6-Naphthyridine 1532 1525 1469 1435 1375 derpharmachemica.com

UV-Visible Spectroscopy and Optical Properties

UV-Visible spectroscopy is a key technique for investigating the electronic transitions and optical properties of this compound and its derivatives. The absorption of UV or visible light promotes electrons from a ground electronic state to an excited state, providing information about the conjugation and electronic structure of the molecule.

The UV spectra of 2,6-naphthyridine and its derivatives typically show multiple absorption bands, often designated as α, p, and β bands. derpharmachemica.com For the parent 2,6-naphthyridine in methanol, these bands appear at 331 nm (α-band), 263 nm (p-band), and 207 nm (β-band). derpharmachemica.com Substitution on the naphthyridine ring can cause significant shifts in these absorption maxima. For example, 1,3-dibromo-2,6-naphthyridine exhibits its α-band at 345 nm and its p-band at 276 nm. derpharmachemica.com

The optical properties of naphthyridine derivatives are of great interest for applications in materials science, such as in organic light-emitting diodes (OLEDs). researchgate.net The synthesis of various 4,8-substituted 1,5-naphthyridines has shown that their absorption maxima can be tuned, ranging from 294 to 320 nm. researchgate.net The fluorescence emission of these compounds can also be controlled, with emission maxima observed between 434-521 nm in solution and 400-501 nm in the solid state. researchgate.net The study of a poly[1,5-naphthyridine-(3-hexylthiophene)] copolymer revealed an optical bandgap of 2.26 eV, calculated from its absorption edge. researchgate.net

Table 4: Ultraviolet Absorption Maxima (λmax) for 2,6-Naphthyridine Derivatives in Methanol

Compound α-band (nm) p-band (nm) β-band (nm)
2,6-Naphthyridine 331 263 207 derpharmachemica.com
3-Amino-1-bromo-2,6-Naphthyridine 397 286 227 derpharmachemica.com
1,3-Dibromo-2,6-Naphthyridine 345 276 218 derpharmachemica.com
1,3,4-Tribromo-2,6-Naphthyridine 355 286 226 derpharmachemica.com

Mass Spectrometry (e.g., LC-MS)

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming molecular formulas with high accuracy.

For instance, the molecular formula of 6-bromo-2-methyl-1,8-naphthyridine, C₉H₇BrN₂, is validated by the presence of the molecular ion (M+) peak at an m/z of 223.0 in its mass spectrum. In another example, the characterization of 2,6-di(1H-imidazol-1-yl)pyridine, a related nitrogen heterocycle, showed a protonated molecular ion [M+H]⁺ at m/z 212.0936, which is in close agreement with the calculated value of 212.0931 for [C₁₁H₁₀N₅]⁺. rsc.org

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. LC-MS is frequently used to monitor reaction progress and identify products and byproducts in the synthesis of naphthyridine derivatives. For example, it was used to identify photoproducts in the study of 1,8-naphthyridine derivatives. researchgate.net

Table 5: High-Resolution Mass Spectrometry (HRMS) Data for Selected Naphthyridine-Related Compounds

Compound Ion Calculated m/z Found m/z Reference
6-Bromo-2-methyl-1,8-naphthyridine [M]⁺ 223.0 (for C₉H₇BrN₂) 223.0
2,6-di(1H-imidazol-1-yl)pyridine [M+H]⁺ 212.0931 (for C₁₁H₁₀N₅) 212.0936 rsc.org
2,6-bis(1H-benzo[d]imidazol-1-yl)pyridine [M+H]⁺ 312.1244 (for C₁₉H₁₄N₅) 312.1249 rsc.org

X-ray Crystallography and Structural Elucidation of Complexes

The crystal structures of several 1,8-naphthyridine derivatives and their metal complexes have been elucidated using single-crystal X-ray diffraction. For example, the crystal structure of a manganese complex with neocuproine (B1678164) ligands, which are derivatives of 1,8-naphthyridine, was solved to reveal a distorted octahedral geometry around the manganese atom. researchgate.net In another study, the crystal structures of several 4,8-substituted 1,5-naphthyridines were determined, revealing that they crystallize in the monoclinic system. researchgate.net

X-ray crystallography has also been instrumental in confirming the structure of novel fluorescent dyes based on the thiazolo[3,2-c] derpharmachemica.comrsc.orgdiva-portal.orgoxadiazaborinine core, which can be considered related to naphthyridine systems in terms of their heterocyclic nature. acs.org The crystal structures of these complexes confirmed the position of substituents and the coordination geometry of the boron atom. acs.org The packing of molecules in the crystal lattice, including intermolecular interactions like hydrogen bonding and π-π stacking, can also be determined, providing insights into the solid-state properties of the material. researchgate.net

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a versatile electrochemical technique used to study the redox properties of this compound and its derivatives. sciepub.com By measuring the current that develops in an electrochemical cell as the voltage is varied, CV can determine the oxidation and reduction potentials of a compound, providing insights into its electronic structure and its ability to accept or donate electrons. sciepub.com

The electrochemical properties of naphthyridine-based materials are important for their potential applications in electronic devices. For instance, the cyclic voltammograms of a series of 4,8-substituted 1,5-naphthyridines were used to estimate their electron affinities (EA) and ionization potentials (IP). researchgate.net These compounds were found to have EA values ranging from 2.38 to 2.72 eV and IP values from 4.85 to 5.04 eV, suggesting their suitability as electron-transport and hole-injecting/hole-transport materials, respectively. researchgate.net

In the study of a poly[1,5-naphthyridine-(3-hexylthiophene)] semi-conducting polymer, CV measurements were conducted to investigate its electrochemical and transport properties. researchgate.net The results indicated that the polymer is an electron-rich system, and its transport properties could be tuned by changing the solvent. researchgate.net The redox behavior of dinuclear manganese complexes linked by naphthyridine-based ligands has also been elucidated by cyclic voltammetry. journaltocs.ac.uk

Future Research Directions and Outlook

Development of Novel Synthetic Methodologies for 2,6-Dibromo-1,8-naphthyridine

While classical methods like the Friedländer annulation provide a foundational approach to the 1,8-naphthyridine (B1210474) core, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes to this compound. ekb.egconnectjournals.com Key areas of development include:

Greener Synthetic Approaches: Exploration of microwave-assisted organic synthesis (MAOS) and solvent-free grinding conditions can significantly reduce reaction times, energy consumption, and the use of hazardous solvents. connectjournals.comderpharmachemica.com

Catalyst-Free Reactions: Designing one-pot, multi-component reactions that proceed under catalyst-free conditions represents a significant advancement in efficiency and sustainability. rsc.org Such domino reactions could enable the rapid assembly of the core structure from simple precursors.

Flow Chemistry Synthesis: Adapting synthetic routes to continuous flow platforms can offer improved safety, scalability, and process control, which is particularly advantageous for the large-scale production of this key intermediate.

Late-Stage Bromination: Investigating selective C-H activation and bromination of a pre-formed 1,8-naphthyridine core could provide an alternative and potentially more modular route to the target compound, avoiding the need to carry the bromine atoms through multiple synthetic steps.

Exploration of Expanded Functionalization Capabilities

The true potential of this compound lies in its capacity for diverse functionalization. The carbon-bromine bonds at the 2- and 6-positions are prime sites for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.

Future research will extensively explore the following transformations:

Suzuki-Miyaura Coupling: This reaction will be pivotal for creating C-C bonds by coupling the dibromo scaffold with various aryl- and heteroaryl-boronic acids or esters. wikipedia.orgorganic-chemistry.org This will generate libraries of 2,6-diaryl-1,8-naphthyridines, which are promising candidates for functional materials and pharmaceuticals. researchgate.netnih.gov

Sonogashira Coupling: The introduction of alkyne moieties via Sonogashira coupling will be crucial for extending the π-conjugated system of the naphthyridine core. wikipedia.orgorganic-chemistry.org This is a key strategy for developing novel organic electronic materials, such as molecular wires and components for organic light-emitting diodes (OLEDs). libretexts.org

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, enabling the synthesis of 2,6-diamino-1,8-naphthyridine derivatives. wikipedia.orglibretexts.org Given the pharmacological importance of amino-substituted heterocycles, this will be a vital tool for creating new drug candidates. The development of solvent-free or homogeneous base systems could make this process more efficient and applicable to flow chemistry. chemrxiv.orgsci-hub.se

Selective Functionalization: A significant challenge and area of future focus will be the development of methods for the selective mono-functionalization of the 2- or 6-position. Achieving regioselectivity would dramatically increase the molecular complexity that can be built upon the scaffold, allowing for the synthesis of asymmetric derivatives with distinct properties.

Coupling Reaction Reagent Type Bond Formed Potential Application Area
Suzuki-MiyauraOrganoboron compoundsC-CFunctional Materials, Pharmaceuticals
SonogashiraTerminal AlkynesC-C (alkyne)Organic Electronics, Conjugated Polymers
Buchwald-HartwigAminesC-NMedicinal Chemistry, Drug Discovery
Heck CouplingAlkenesC-C (alkene)Polymer Science, Material Synthesis
Stille CouplingOrganostannanesC-CComplex Molecule Synthesis

Integration into Advanced Functional Materials

The electron-deficient nature of the 1,8-naphthyridine ring system makes it an excellent candidate for n-type organic semiconductors. By leveraging the functionalization capabilities of this compound, researchers can design and synthesize novel materials for a range of electronic applications.

Organic Light-Emitting Diodes (OLEDs): Derivatives created through Suzuki and Sonogashira couplings can be used to synthesize novel emitters and electron-transport materials. researchgate.netrsc.org The extended π-conjugation can be tuned to achieve emission across the visible spectrum, with a particular interest in developing efficient blue emitters. nih.gov

Organic Field-Effect Transistors (OFETs): As an n-type building block, 1,8-naphthyridine derivatives are suitable for creating electron-transporting materials in OFETs, which are essential components of modern organic electronics. researchgate.net

Chemosensors: The nitrogen atoms in the naphthyridine core can act as binding sites for metal ions or other analytes. Functionalization with chromophores or fluorophores could lead to the development of highly sensitive and selective chemosensors.

Design of Next-Generation Therapeutic Agents

The 1,8-naphthyridine core is present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory effects. nih.gov this compound is an ideal starting point for the synthesis of new therapeutic agents.

Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that binds to the ATP pocket of the enzyme. The 2,6-disubstituted-1,8-naphthyridine framework is well-suited for this purpose. Functionalization with various side chains can be used to target specific kinases implicated in cancer and inflammatory diseases, similar to how 2,6-naphthyridine (B1209661) analogues have been developed as potent Protein Kinase C (PKC) inhibitors. nih.govresearchgate.net

DNA Intercalators: The planar structure of the 1,8-naphthyridine ring system allows it to intercalate between the base pairs of DNA. This mechanism is a key feature of several anticancer drugs. Future work will involve designing derivatives that can selectively target and damage the DNA of cancer cells.

Antimicrobial Agents: By modifying the substituents at the 2- and 6-positions, new derivatives can be synthesized and screened for activity against a range of bacterial and fungal pathogens, including multi-drug resistant strains.

Fragment-Based Drug Discovery: this compound can be used as a core fragment in fragment-based drug discovery campaigns. The bromine atoms provide vectors for growing the fragment into more potent and selective lead compounds.

Advanced Computational Modeling for Predictive Design

As the complexity of the molecules derived from this compound increases, computational modeling will become an indispensable tool for guiding research and development.

Density Functional Theory (DFT): DFT calculations will be used to predict the electronic properties (e.g., HOMO/LUMO energy levels) of novel materials designed for OLEDs and OPVs. ias.ac.inias.ac.in This will allow researchers to screen potential candidates in silico before committing to their synthesis, saving significant time and resources.

Molecular Docking: In drug discovery, molecular docking simulations will be used to predict how novel 1,8-naphthyridine derivatives bind to target proteins, such as kinases or DNA. nih.gov These studies will provide insights into the structure-activity relationships (SAR) and help prioritize the synthesis of the most promising compounds.

Quantitative Structure-Activity Relationship (QSAR): By building QSAR models based on experimental data from libraries of synthesized compounds, researchers can predict the biological activity of new, untested derivatives.

Molecular Dynamics (MD) Simulations: MD simulations can provide a deeper understanding of the stability and conformational dynamics of ligand-protein complexes, helping to refine the design of next-generation therapeutic agents. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,6-Dibromo-1,8-naphthyridine, and how is reaction efficiency optimized?

  • Methodology : The synthesis often begins with the Skraup reaction using malic acid and 2,6-diaminopyridine in concentrated sulfuric acid to form 2-amino-7-hydroxy-1,8-naphthyridine. Subsequent diazotization and hydrolysis yield 2,7-dihydroxy derivatives. Bromination is achieved using elemental bromine in glacial acetic acid, where reaction conditions (e.g., temperature, stoichiometry) are critical for regioselectivity. For example, bromination of 2,7-dihydroxy-1,8-naphthyridine with Br₂ in acetic acid at controlled temperatures (~0–25°C) can yield dibromo derivatives with high purity .
  • Key Data : reports 97% yield for 3,6-dibromo-2,7-dihydroxy-1,8-naphthyridine under optimized bromination conditions.

Q. How is this compound characterized structurally, and what analytical techniques are essential?

  • Methodology : Use a combination of mass spectrometry (MS) for molecular weight confirmation, elemental analysis for composition validation, and NMR for regiochemical assignment. For example, MS (m/z) data in (e.g., 551 M⁺) and NMR AB coupling patterns (e.g., δ 7.5 and 8.1 ppm for H-3,6 and H-4,5 protons) in are critical. Additionally, melting points (>300°C for some derivatives) indicate thermal stability .

Q. What are the foundational applications of this compound in coordination chemistry or sensing?

  • Methodology : The bromine atoms serve as reactive sites for metal coordination or nucleophilic substitution. For instance, brominated naphthyridines act as ligands in dinuclear platinum complexes (e.g., ) or as precursors for fluorescent probes via Suzuki coupling. highlights 1,8-naphthyridine derivatives as fluorophores in DNA sensors due to hydrogen-bonding interactions .

Advanced Research Questions

Q. How can bromination regioselectivity be controlled during this compound synthesis?

  • Methodology : Regioselectivity depends on electronic and steric factors. Use directing groups (e.g., hydroxyl or amino substituents) to guide bromine placement. For example, in , bromination of 2,7-dihydroxy-1,8-naphthyridine with Br₂ in acetic acid selectively targets positions 3 and 6 due to electron-rich regions. Computational modeling (e.g., TD-DFT in ) can predict reactive sites by analyzing frontier molecular orbitals .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

  • Methodology : Bromine substituents enable palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Reaction efficiency depends on catalyst choice (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and solvent (e.g., DMF). notes challenges with methylation agents degrading the naphthyridine core, suggesting inert conditions (e.g., dry THF, argon atmosphere) for stability .

Q. How do theoretical calculations (e.g., TD-DFT) correlate with experimental spectral data for this compound derivatives?

  • Methodology : Optimize geometries using B3LYP/6-31G(d) and simulate absorption spectra via TD-DFT with polarizable continuum models (PCM). shows close agreement between calculated (PCM-B3LYP/6-31+G(d)) and experimental UV-Vis spectra, with wavelength deviations <10 nm. This validates computational tools for predicting photophysical properties .

Q. What biological activities are associated with this compound derivatives, and how are they evaluated?

  • Methodology : Derivatives are screened for cytotoxicity (e.g., MCF7 cells in ), antimicrobial activity (e.g., ), or enzyme inhibition (e.g., MAO-B in ). In vitro assays use IC₅₀ determination, while structural modifications (e.g., adding pyrimidinone or acrylamide groups) enhance bioactivity. For example, reports 53–76% yields for cytotoxic pyrimidinone derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.